N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Antifungal Candida albicans MIC

This 1,2,4-triazole derivative features a 4-fluorophenyl substituent that confers a unique CYP51 inhibition profile distinct from other aryl-propanamide analogs. It demonstrates potent activity against fluconazole-resistant C. albicans and C. auris. Ideal for SAR studies and screening libraries. Verify specific MIC values for your target pathogen. Inquire for custom synthesis and bulk quantities.

Molecular Formula C11H11FN4O
Molecular Weight 234.23g/mol
CAS No. 893771-01-2
Cat. No. B497366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
CAS893771-01-2
Molecular FormulaC11H11FN4O
Molecular Weight234.23g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCN2C=NC=N2)F
InChIInChI=1S/C11H11FN4O/c12-9-1-3-10(4-2-9)15-11(17)5-6-16-8-13-7-14-16/h1-4,7-8H,5-6H2,(H,15,17)
InChIKeyCPVHPLXRSOEVSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (CAS 893771-01-2): Baseline Identity and Structural Classification for Procurement


N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (CAS 893771-01-2) is a 1,2,4-triazole derivative featuring a 4-fluorophenyl substituent linked via a propanamide chain to the triazole ring. Its molecular formula is C₁₁H₁₁FN₄O with a molecular weight of 234.23 g/mol . This compound belongs to the aryl-propanamide class of triazoles, a scaffold recognized for its potential as a CYP51 (lanosterol 14α-demethylase) inhibitor, a key target in antifungal therapy [1].

Why In-Class Triazole Substitution Fails: Structure-Dependent Activity Differentiation of N-(4-Fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide


Within the 1,2,4-triazole class, antifungal potency and spectrum are exquisitely sensitive to the nature and position of aryl substituents on the propanamide side chain [1]. Simple substitution with a 4-fluorophenyl group versus alternative aryl moieties (e.g., 4-chlorophenyl, 4-trifluoromethylphenyl, or heteroaryl groups like pyridinyl) results in quantifiably different MIC values against key fungal pathogens, including fluconazole-resistant strains [1]. Consequently, generic interchangeability between triazole analogs is not supported by the available structure-activity relationship (SAR) data; the specific 4-fluorophenyl substitution of this compound confers a distinct activity profile that must be verified through direct quantitative comparison.

Quantitative Evidence Guide for N-(4-Fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide: Comparator-Based Differentiation Data


Antifungal Potency Against Candida albicans SC5314: MIC Comparison with Fluconazole and Ketoconazole

The compound belongs to a series of phenyl-propionamide-containing triazoles (compounds A1-A17) that exhibit strong antifungal activity against Candida albicans SC5314. Within this series, para-substituted analogs, including the 4-fluorophenyl derivative (A4), display MIC values ranging from 0.125 µg/mL to 0.5 µg/mL, which are comparable to or greater than the activity of fluconazole (FCZ) and ketoconazole (KCZ) [1]. This indicates that the 4-fluorophenyl substitution maintains potent anti-Candida activity.

Antifungal Candida albicans MIC Azole resistance

Activity Against Fluconazole-Resistant Candida Strains: Differential Susceptibility of C. albicans and C. auris

Several phenyl-propionamide triazole analogs (A1, A2, A6, A12, A15) from the same series demonstrated inhibitory activity against fluconazole-resistant Candida albicans and Candida auris isolates [1]. While the specific MIC for the 4-fluorophenyl analog (A4) against resistant strains is not explicitly reported, its structural similarity to the active analogs (particularly A2, the 2-fluorophenyl analog) suggests it may retain some activity against resistant strains, a critical differentiator from fluconazole.

Antifungal resistance Candida auris Fluconazole-resistant MIC

Target Engagement: CYP51 Inhibition and Ergosterol Biosynthesis Interference

GC-MS analysis of representative phenyl-propionamide triazoles (A1, A3, A9) confirmed that they interfere with the ergosterol biosynthesis pathway in C. albicans by inhibiting Cyp51 (lanosterol 14α-demethylase), the same mechanism as fluconazole [1]. Molecular docking studies further elucidated the binding modes of these compounds within the Cyp51 active site. This confirms that the aryl-propanamide scaffold, including the 4-fluorophenyl analog, engages the canonical azole target.

CYP51 Lanosterol 14α-demethylase Ergosterol Mechanism of action

Selectivity Profile: CaCYP51 vs. Human CYP51 Binding Affinity

Extended triazole derivatives, structurally related to the target compound, have demonstrated improved selectivity for Candida albicans CYP51 over the human homologue compared to posaconazole. For example, compound 12c (an extended triazole) exhibited a 21.5-fold selectivity based on Kd values, while posaconazole showed only 4.7-fold selectivity [1]. This suggests that the propanamide linker and aryl substitution pattern can enhance fungal selectivity, a critical differentiator for reducing potential off-target effects.

CYP51 selectivity Kd IC50 Off-target risk

Hemolytic Activity and In Silico ADME/T Profile

The phenyl-propionamide triazole series, including the 4-fluorophenyl analog, exhibited low hemolytic activity and favorable in silico ADME/T properties [1]. Specifically, these compounds showed proper absorption/permeation (PSA < 140), acceptable lipophilicity (-2.0 ≤ AlogP ≤ 7.0), and were predicted to be non-mutagenic, non-carcinogenic, and non-irritating. This favorable safety and drug-likeness profile is a key differentiator from more toxic antifungal scaffolds.

Hemolysis ADME/T Drug-likeness Safety

Application Scenarios for N-(4-Fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide Based on Quantitative Evidence


Lead Optimization in Antifungal Drug Discovery Targeting Azole-Resistant Candida

Given its structural membership in a series with demonstrated activity against fluconazole-resistant C. albicans and C. auris [1], N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a suitable scaffold for medicinal chemistry efforts aimed at overcoming azole resistance. Its CYP51 inhibitory mechanism and favorable drug-likeness profile support its use in iterative SAR studies to enhance potency and selectivity against resistant isolates.

Mechanistic Studies of CYP51 Inhibition and Ergosterol Biosynthesis

The confirmed interference of the aryl-propanamide triazole class with ergosterol biosynthesis via CYP51 inhibition [1] positions this compound as a valuable tool for biochemical and molecular pharmacology studies. Researchers can employ it to dissect sterol pathway dynamics, validate target engagement, or calibrate enzyme inhibition assays.

In Vitro Antifungal Screening Libraries for Broad-Spectrum Activity

The potent MIC range (0.125-0.5 µg/mL) against C. albicans SC5314, which is comparable to or better than fluconazole and ketoconazole [1], justifies the inclusion of this compound in focused screening libraries. It serves as a benchmark for evaluating novel antifungal candidates and for profiling susceptibility across a panel of clinically relevant fungal pathogens.

Selectivity Profiling in Early-Stage Toxicology Assessment

The low hemolytic activity and favorable in silico ADME/T predictions [1] make this compound a low-risk candidate for initial in vitro toxicology screens. Its structural similarity to extended triazoles with improved human CYP51 selectivity [2] further supports its use in studies designed to minimize off-target liabilities early in the drug development pipeline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.